molecular formula C20H21ClN2O2S B4848372 N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide

N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide

Cat. No. B4848372
M. Wt: 388.9 g/mol
InChI Key: KXLYMABXVGQKCI-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide, also known as PTC-209, is a small molecule inhibitor that has gained attention in the field of cancer research. PTC-209 has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment.

Mechanism of Action

N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide inhibits the activity of BMI-1 by binding to its allosteric site, preventing its interaction with other proteins. BMI-1 is a transcriptional repressor that plays a crucial role in the self-renewal of cancer stem cells. By inhibiting the activity of BMI-1, N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide disrupts the self-renewal process and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide has been shown to have a significant impact on cancer cells, inducing apoptosis and inhibiting their growth. It has also been found to have a minimal effect on normal cells, indicating its potential as a selective cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide is its specificity towards cancer cells, making it a potential selective cancer therapy. However, one of the limitations of N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide is its low solubility in water, which can affect its effectiveness in vivo.

Future Directions

There are several future directions for the research on N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide. One potential direction is the development of new formulations that can improve its solubility and effectiveness in vivo. Another direction is the investigation of its potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to determine its efficacy in clinical trials and its potential as a therapeutic agent for cancer treatment.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to inhibit the activity of BMI-1, a protein that plays a crucial role in the self-renewal of cancer stem cells. N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide has been found to induce apoptosis in cancer cells, leading to their death.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[4-(pyrrolidine-1-carbothioyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2S/c1-14-4-7-16(12-18(14)21)22-19(24)13-25-17-8-5-15(6-9-17)20(26)23-10-2-3-11-23/h4-9,12H,2-3,10-11,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLYMABXVGQKCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=S)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-[4-(1-pyrrolidinylcarbonothioyl)phenoxy]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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